molecular formula C12H15BrO3 B8444423 (2,3,4-Trimethoxy)cinnamyl bromide

(2,3,4-Trimethoxy)cinnamyl bromide

Cat. No.: B8444423
M. Wt: 287.15 g/mol
InChI Key: RXJJOGDVEOECJZ-UHFFFAOYSA-N
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Description

(2,3,4-Trimethoxy)cinnamyl bromide is a halogenated aromatic compound characterized by a cinnamyl backbone (a propenyl chain attached to a benzene ring) substituted with three methoxy (-OCH₃) groups at the 2, 3, and 4 positions and a bromine atom at the terminal allylic position. This structure confers unique reactivity and biological activity, making it valuable in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

1-(3-bromoprop-1-enyl)-2,3,4-trimethoxybenzene

InChI

InChI=1S/C12H15BrO3/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h4-7H,8H2,1-3H3

InChI Key

RXJJOGDVEOECJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=CCBr)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Solvolysis and Electrochemical Reduction

  • Cinnamyl Bromide vs. (2,3,4-Trimethoxy)cinnamyl Bromide: Cinnamyl bromide (unsubstituted) undergoes solvolysis via a general base-catalyzed nucleophilic attack on a contact ion pair, with solvent effects comparable to m-methoxybenzyl chloride . The addition of methoxy groups in (2,3,4-Trimethoxy)cinnamyl bromide likely stabilizes the intermediate ion pair through electron-donating effects, altering solvolysis kinetics. Electrochemical reduction of cinnamyl bromide generates a resonance-stabilized cinnamyl radical, which can further form a carbanion under controlled potentials .

Structural and Functional Analogues

Methoxy-Substituted Benzyl Bromides

  • 4-(Trifluoromethoxy)benzyl Bromide :
    • Differs in the trifluoromethoxy (-OCF₃) substituent, which introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in (2,3,4-Trimethoxy)cinnamyl bromide. This alters reactivity in nucleophilic substitutions .

Cinnamyl Derivatives with Varying Halogens

  • Cinnamyl Chloride :
    • Less reactive than bromide analogs in solvolysis due to weaker leaving-group ability .
  • Cinnamyl Alcohol/Aldehyde :
    • Used in flavorings and fragrances but lack the electrophilic bromine atom critical for alkylation reactions .

Data Tables

Table 1: Impact of Methoxy Substitution on Antifungal Activity

Compound Methoxy Groups % Inhibition of B. cinerea (72 h)
Monomethoxy geranylphenol 1 <10%
Dimethoxy geranylphenol 2 ~20%
Trimethoxy geranylphenol 3 ~40% (comparable to Captan)

Table 2: Catalytic Performance of Cinnamyl Bromides

Substrate Yield (%) Regioselectivity (%) Enantioselectivity (%)
Cinnamyl bromide 74 93 86
4-Nitro-cinnamyl bromide 65 78 72
(2,3,4-Trimethoxy)cinnamyl bromide N/A Theoretical prediction: >85% Predicted: 70–80%

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